4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene is a chemical compound characterized by the presence of multiple fluorine atoms and a chloro(difluoro)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene typically involves the use of difluoromethylation reagents. One common method is the reaction of a suitable precursor with ClCF2H (chlorodifluoromethane) under specific conditions . The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMSO or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amine derivative of the compound, while oxidation may produce a corresponding carboxylic acid or ketone.
Scientific Research Applications
4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene involves its interaction with specific molecular targets. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Fluorinated Quinolines: These compounds also contain multiple fluorine atoms and exhibit similar chemical properties.
Difluoromethylated Alkenes: Compounds with difluoromethyl groups attached to alkenes share similar reactivity patterns.
Uniqueness
4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene is unique due to its specific combination of a chloro(difluoro)methyl group and a trifluoropenta-1,3-diene backbone. This unique structure imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and enhanced stability in oxidative conditions .
Properties
CAS No. |
31506-41-9 |
---|---|
Molecular Formula |
C6H4ClF5 |
Molecular Weight |
206.54 g/mol |
IUPAC Name |
4-[chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene |
InChI |
InChI=1S/C6H4ClF5/c1-2-3-4(5(7,8)9)6(10,11)12/h2-3H,1H2 |
InChI Key |
WFWYEROBRGQMTR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=C(C(F)(F)F)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.